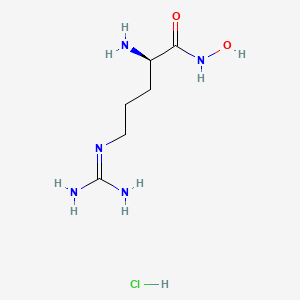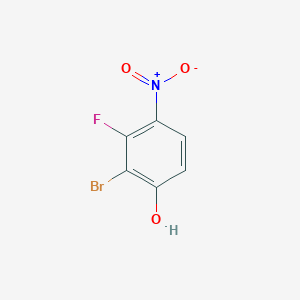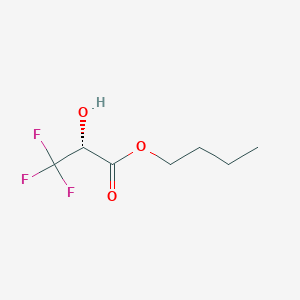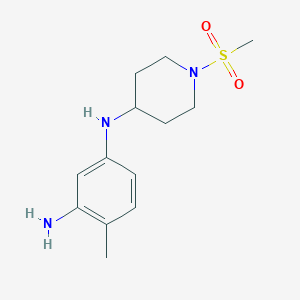
1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Improved Chemical Synthesis
The compound has been implicated in the improved synthesis of chemical structures, such as in the preparation of indenes and indanones, showcasing its utility in enhancing yields and efficiency in chemical reactions (Camps et al., 1984).
Catalysis and Biodiesel Production
It plays a role in catalyzing reactions, for example, serving as an organocatalyst in the transesterification of oils for biodiesel production. The activity and selectivity of such catalysts can significantly impact the efficiency and environmental sustainability of biodiesel manufacturing processes (Cerro-Alarcón et al., 2010).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of the compound have been used in the synthesis of polyimides, contributing to the development of materials with specific desirable properties such as high thermal stability, solubility, and mechanical strength. These materials have potential applications in electronics, aerospace, and other advanced technological fields (Liaw & Liaw, 1997).
Environmental Chemistry
The compound and its derivatives are also relevant in environmental chemistry, where they are involved in studies related to the biogeochemical cycling of sulfur. Understanding these processes is crucial for insights into atmospheric chemistry, pollution, and climate change (Kelly & Murrell, 1999).
Mecanismo De Acción
Target of Action
The primary target of 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation. By inhibiting CDK2, the compound can potentially halt the progression of the cell cycle, making it a promising candidate for cancer treatment .
Mode of Action
1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction prevents CDK2 from phosphorylating its target proteins, which are necessary for progression through the cell cycle. As a result, the cell cycle is halted, preventing cell division and proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This transition is crucial for DNA replication. By inhibiting CDK2, DNA replication is prevented, halting the cell cycle and preventing cell division. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Result of Action
The result of the action of 1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine is the inhibition of cell division and proliferation . By halting the cell cycle, the compound prevents the replication of DNA and the division of cells. This effect is particularly potent against cancer cells, which divide and proliferate at a rapid rate .
Propiedades
IUPAC Name |
4-methyl-1-N-(1-methylsulfonylpiperidin-4-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-10-3-4-12(9-13(10)14)15-11-5-7-16(8-6-11)19(2,17)18/h3-4,9,11,15H,5-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBXDARLWBUESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCN(CC2)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(1-methanesulfonylpiperidin-4-yl)-4-methylbenzene-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



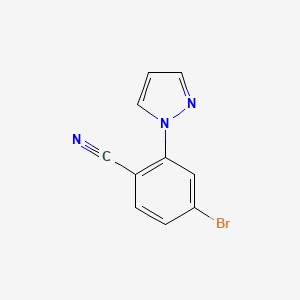
![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)
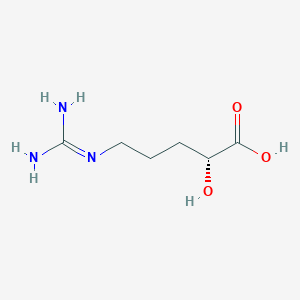

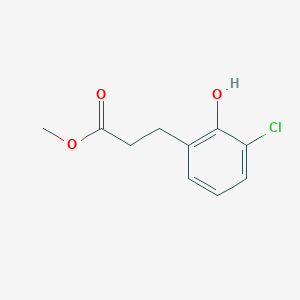
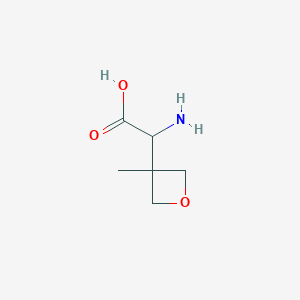
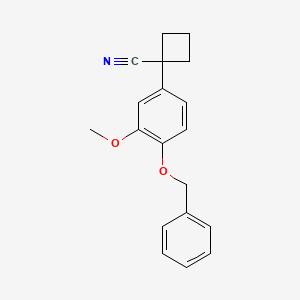
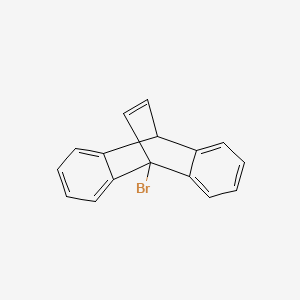
![3-Ethynyl-imidazo[1,2-A]pyrazine](/img/structure/B1529227.png)
